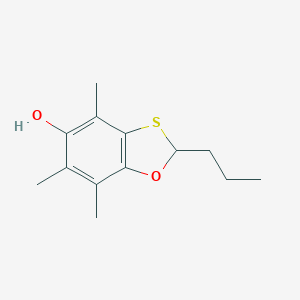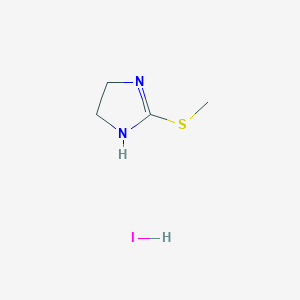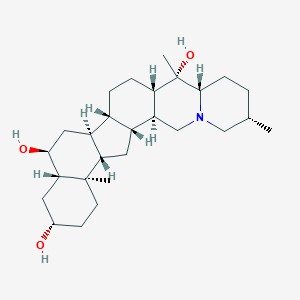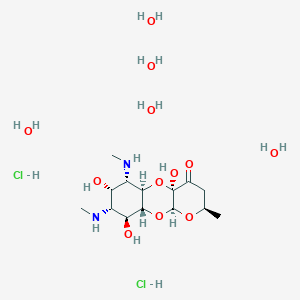
Spectinomycin dihydrochloride pentahydrate
Vue d'ensemble
Description
Spectinomycin dihydrochloride pentahydrate is an aminocyclitol antibiotic derived from Streptomyces spectabilis . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis . It is used in cell culture applications and is involved in the treatment of gonorrhea .
Molecular Structure Analysis
Spectinomycin dihydrochloride pentahydrate is chemically related to the aminoglycosides . It contains two glucose moieties .Chemical Reactions Analysis
Spectinomycin is an inhibitor of protein synthesis in the bacterial cell. The site of action is the 30S ribosomal subunit . It is bactericidal in its action .Physical And Chemical Properties Analysis
Spectinomycin dihydrochloride pentahydrate is a white to off-white crystalline powder . It has a molecular weight of 495.35 .Applications De Recherche Scientifique
Treatment of Gonorrhea
Spectinomycin dihydrochloride pentahydrate: is clinically used for the treatment of gonorrhea, particularly in cases of penicillin-resistant strains. It has been effective against both acute gonorrheal urethritis and cervicitis . The compound’s higher solubility makes it suitable for injections, offering a practical advantage in clinical settings .
Plant Transformation Systems
This compound serves as a selection marker in plant-related transformation systems. It is used to identify plant cells that contain the marker gene Spcr , which confers resistance to spectinomycin. This application is vital for genetic engineering and biotechnology research involving plants .
Monitoring Cell Fate During Leaf Development
Researchers use Spectinomycin dihydrochloride pentahydrate to mark cell layers, which helps in monitoring cell fate during the development of leaves. This application is particularly useful in developmental biology and the study of plant morphogenesis .
Veterinary Medicine
In veterinary medicine, Spectinomycin dihydrochloride pentahydrate is used to study respiratory tract infections in cattle caused by bacteria such as Pasteurella multocida and Mannheimia haemolytica . This research is crucial for developing treatments and preventive measures for livestock diseases .
Generation of Plastid-Deficient Plants
The compound is also used to generate plants deficient for the plastid-encoded RNA polymerase on MS-agar media. This application is significant in the study of plastids and their role in plant cells, as well as in the field of plant genetics and genomics .
Mécanisme D'action
Target of Action
Spectinomycin dihydrochloride pentahydrate primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the translation of mRNA into proteins .
Mode of Action
Spectinomycin acts by inhibiting protein synthesis in the bacterial cell . It binds to the 30S ribosomal subunit, specifically interfering with peptidyl tRNA translocation . This interruption in the protein synthesis process hinders the elongation of the peptide chain, leading to the termination of protein synthesis . As a result, it exhibits bactericidal action .
Biochemical Pathways
The primary biochemical pathway affected by Spectinomycin is the protein synthesis pathway . By binding to the 30S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the premature termination of protein synthesis . The downstream effect of this disruption is the inhibition of bacterial growth and replication, as proteins are essential for these processes .
Pharmacokinetics
Spectinomycin is rapidly and almost completely absorbed after intramuscular injection . .
Result of Action
The molecular effect of Spectinomycin’s action is the disruption of protein synthesis . On a cellular level, this leads to the inability of the bacterial cell to produce essential proteins, ultimately resulting in bacterial cell death .
Action Environment
The action of Spectinomycin can be influenced by environmental factors such as temperature and solvent composition . For instance, the solubility of Spectinomycin dihydrochloride pentahydrate in various solvents increases with the rise in temperature and initial methanol composition of binary solvents . This can affect the bioavailability and, consequently, the efficacy of the drug . Furthermore, polar interactions between Spectinomycin and solvent molecules can play a crucial role in promoting the dissolution of Spectinomycin, thereby potentially influencing its action .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Spectinomycin has generally been used for the treatment of gonorrhea in males, and a study conducted shows that spectinomycin dihydrochloride pentahydrate provides effective treatment against gonorrhea as well . It has also been shown to have a wide variety of uses, including treating acute gonorrheal urethritis and cervictis, to mark cell layers to monitor cell fate during leaf development, as a selection marker in plant-related transformation .
Propriétés
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHJOVNPPSBWHK-UXXUFHFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36Cl2N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1695-77-8 (Parent) | |
| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90944843 | |
| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spectinomycin dihydrochloride pentahydrate | |
CAS RN |
22189-32-8 | |
| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPECTINOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWT06H303Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Spectinomycin Dihydrochloride Pentahydrate is an aminoglycoside antibiotic that acts by inhibiting protein synthesis in bacteria. [, ] It binds to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death. [, ]
A: The molecular formula of Spectinomycin Dihydrochloride Pentahydrate is C14H28Cl2N2O8S•5(H2O). Its molecular weight is 495.4 g/mol. [, ]
A: Research has shown that the survival of Marek's disease vaccine virus, when mixed with Spectinomycin Dihydrochloride Pentahydrate, is significantly affected by the type of diluent used. [] Specifically, diluents with high osmolality (745 mOsm/kg or higher) can negatively impact the vaccine virus survival. [] This highlights the need for specifically formulated diluents that can accommodate the pH and osmolality changes caused by adding Spectinomycin Dihydrochloride Pentahydrate to maintain vaccine efficacy. []
A: X-ray diffraction studies have revealed that Spectinomycin Dihydrochloride Pentahydrate crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists as a ketone hydrate and forms strong hydrogen bonds along the b-axis, explaining the rapid growth of stick-shaped crystals along this direction. []
A: Yes, a mathematical model based on population and mass balance has been developed for the dilution crystallization of Spectinomycin Dihydrochloride Pentahydrate. [, ] This model has been used to investigate different operating modes, including constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] This research aids in understanding the crystallization process and optimizing production parameters.
A: Spectinomycin Dihydrochloride Pentahydrate has been proven effective in treating uncomplicated gonorrhea in both males and females, especially in cases where penicillin resistance or allergy is a concern. [] This highlights its potential as an alternative treatment option for this specific bacterial infection.
A: Studies have been conducted to investigate the acute and subacute toxicity of Spectinomycin Dihydrochloride Pentahydrate. [, , , ] Further research has also explored the chronic toxicity of the compound. [, ] These studies are crucial for understanding the potential risks associated with Spectinomycin Dihydrochloride Pentahydrate use and establishing safe dosage guidelines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)



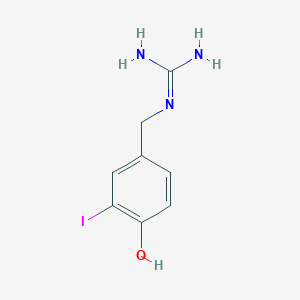
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
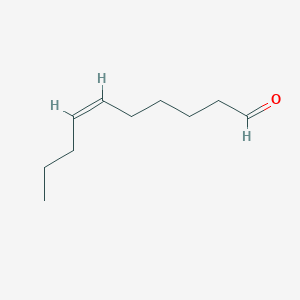
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
